molecular formula C5H4Cl2N2O3 B14609437 2-Oxoimidazolidine-1,3-dicarbonyl dichloride CAS No. 57989-95-4

2-Oxoimidazolidine-1,3-dicarbonyl dichloride

Cat. No.: B14609437
CAS No.: 57989-95-4
M. Wt: 211.00 g/mol
InChI Key: VXSJEDDPJROCQR-UHFFFAOYSA-N
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Description

2-Oxoimidazolidine-1,3-dicarbonyl dichloride is a chemical compound that belongs to the class of imidazolidines Imidazolidines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxoimidazolidine-1,3-dicarbonyl dichloride typically involves the reaction of imidazolidine derivatives with chlorinating agents. One common method is the reaction of imidazolidine-2-one with phosgene (carbonyl dichloride) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions

2-Oxoimidazolidine-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxoimidazolidine-1,3-dicarbonyl dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxoimidazolidine-1,3-dicarbonyl dichloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl groups are highly reactive towards nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to create complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxoimidazolidine-1,3-dicarbonyl dichloride is unique due to its dual carbonyl and dichloride functionalities, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

57989-95-4

Molecular Formula

C5H4Cl2N2O3

Molecular Weight

211.00 g/mol

IUPAC Name

2-oxoimidazolidine-1,3-dicarbonyl chloride

InChI

InChI=1S/C5H4Cl2N2O3/c6-3(10)8-1-2-9(4(7)11)5(8)12/h1-2H2

InChI Key

VXSJEDDPJROCQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C(=O)Cl)C(=O)Cl

Origin of Product

United States

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